
Egfr-IN-56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-56 is a potent inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the EGFR T790M and EGFR T790M/L858R mutations. These mutations are often associated with resistance to first-generation EGFR inhibitors, making this compound a valuable compound in cancer research and treatment .
Preparation Methods
The synthesis of Egfr-IN-56 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thiapyran-pyrimidine core, followed by various functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may scale up these reactions using continuous flow techniques and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Egfr-IN-56 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiapyran ring, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Egfr-IN-56 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Researchers use this compound to investigate the biological pathways involving EGFR and its role in cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with EGFR mutations, particularly non-small cell lung cancer.
Mechanism of Action
Egfr-IN-56 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include the EGFR T790M and EGFR T790M/L858R mutations, which are commonly found in drug-resistant cancers .
Comparison with Similar Compounds
Egfr-IN-56 is unique compared to other EGFR inhibitors due to its high specificity and potency against the T790M and T790M/L858R mutations. Similar compounds include:
Gefitinib: An EGFR inhibitor that targets the ATP-binding site but is less effective against the T790M mutation.
Osimertinib: Another potent EGFR inhibitor that targets the T790M mutation but has different pharmacokinetic properties.
This compound stands out due to its specific targeting and high efficacy in overcoming resistance mechanisms in cancer cells.
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-[[2-(4-methoxyanilino)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-21(28)24-16-5-4-6-18(13-16)30-22-19-14-31-12-11-20(19)26-23(27-22)25-15-7-9-17(29-2)10-8-15/h3-10,13H,1,11-12,14H2,2H3,(H,24,28)(H,25,26,27) |
InChI Key |
MXQIWUCOUMEFAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(CSCC3)C(=N2)OC4=CC=CC(=C4)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


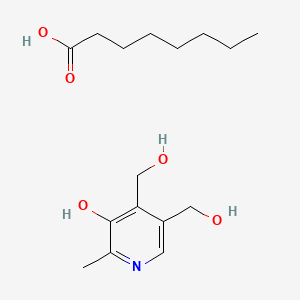
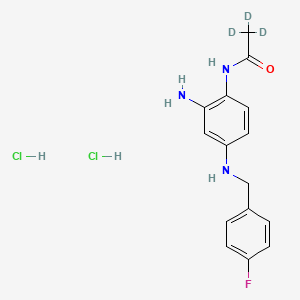
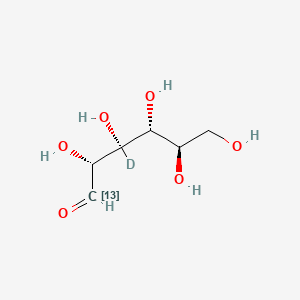
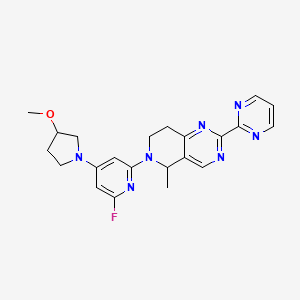
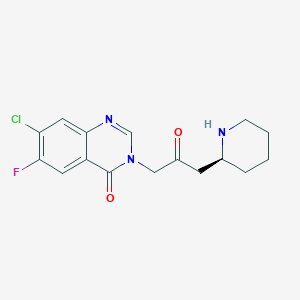
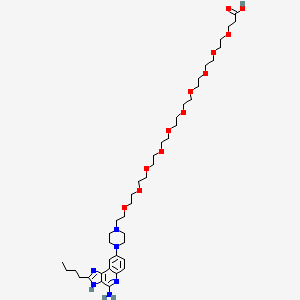
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
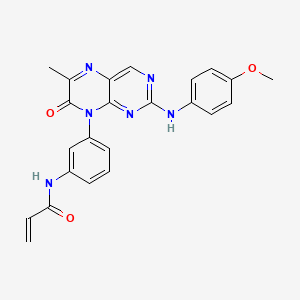
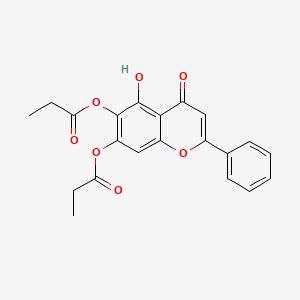

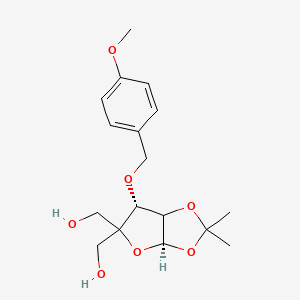
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


